(5,5-Dimetiltetrahidrofurano-3-il)metanol

Descripción general

Descripción

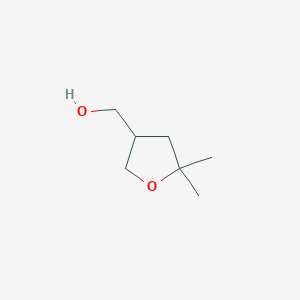

(5,5-Dimethyltetrahydrofuran-3-yl)methanol: is a heterocyclic organic compound with the molecular formula C7H14O2. It is a colorless, water-soluble liquid with a characteristic odor. This compound is part of the tetrahydrofuran family, which is known for its versatile applications in organic synthesis and industrial processes.

Aplicaciones Científicas De Investigación

(5,5-Dimethyltetrahydrofuran-3-yl)methanol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of polymers and other industrial chemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol typically involves the functionalization of 2,5-dimethylfuran. A common method includes a three-step strategy:

Ring Opening: 2,5-dimethylfuran is converted to 2,5-hexanedione through ring opening.

Aldol Condensation: The 2,5-hexanedione undergoes aldol condensation with aldehydes.

Hydrogenation-Cyclization: The condensation intermediate is then subjected to hydrogenation and cyclization to generate the desired tetrahydrofuran derivative.

Industrial Production Methods

Industrial production of (5,5-Dimethyltetrahydrofuran-3-yl)methanol often employs catalytic processes to ensure high yield and purity. Catalysts such as silica-supported cobalt nanoparticles are used in hydrogenation and hydrodeoxygenation reactions to produce the compound efficiently .

Análisis De Reacciones Químicas

Types of Reactions

(5,5-Dimethyltetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Chromium reagents or Dess-Martin periodinane.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Phosphorus tribromide or thionyl chloride.

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Alkyl halides or ethers.

Mecanismo De Acción

The mechanism of action of (5,5-Dimethyltetrahydrofuran-3-yl)methanol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. These interactions facilitate the compound’s incorporation into larger molecular structures, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydrofuran: A simpler analog with similar solvent properties.

2,5-Dimethyltetrahydrofuran: A related compound with slight structural differences.

5-Hydroxymethylfurfural: Another furan derivative with distinct functional groups.

Uniqueness

(5,5-Dimethyltetrahydrofuran-3-yl)methanol is unique due to its specific functionalization, which imparts distinct reactivity and applications compared to its analogs. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound in both research and industry .

Actividad Biológica

(5,5-Dimethyltetrahydrofuran-3-yl)methanol, with the chemical formula CHO and CAS number 22600-85-7, is a compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula: CHO

- Molecular Weight: 130.18 g/mol

- Structure: The compound features a tetrahydrofuran ring with two methyl groups at the 5-position and a hydroxymethyl group at the 3-position.

Synthesis Methods

The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol can be achieved through several methods, primarily involving the reaction of 1,3-propanediol with various reagents under controlled conditions. Notable synthetic routes include:

- Using Silver Trifluoromethanesulfonate:

- Catalytic Hydrogenation:

Enzyme Inhibition

(5,5-Dimethyltetrahydrofuran-3-yl)methanol has been investigated for its potential as an enzyme inhibitor. Similar compounds have shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer .

Study on Antioxidant Activity

A study exploring the antioxidant properties of various furan derivatives found that some compounds demonstrated significant free radical scavenging activity. Although direct studies on (5,5-Dimethyltetrahydrofuran-3-yl)methanol are sparse, the presence of hydroxymethyl groups is typically associated with enhanced antioxidant capabilities .

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments suggest that (5,5-Dimethyltetrahydrofuran-3-yl)methanol exhibits low toxicity in vitro; however, comprehensive toxicological studies are necessary to establish safe dosage levels for potential therapeutic use .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| (5-Methylfuran) | CHO | Antimicrobial properties reported |

| (2,5-Dimethylfuran) | CHO | Antioxidant and potential anticancer activity |

| (2-Methyltetrahydrofuran) | CHO | Limited studies; potential enzyme inhibition |

Propiedades

IUPAC Name |

(5,5-dimethyloxolan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)3-6(4-8)5-9-7/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVRALIOWLIHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278608 | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22600-85-7 | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22600-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.